4,5-dimethyl-6-({2-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)pyrimidine
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Overview
Description
4,5-dimethyl-6-({2-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethyl-6-({2-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)pyrimidine typically involves multiple steps, starting with the preparation of the imidazole and pyrimidine rings. The imidazole ring can be synthesized through a cyclization reaction involving glyoxal and ammonia . The pyrimidine ring is then constructed through a series of condensation reactions involving appropriate aldehydes and amines . The final step involves the sulfonylation of the imidazole ring and the subsequent coupling with the pyrimidine ring under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4,5-dimethyl-6-({2-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents like dimethylformamide or ethanol .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
4,5-dimethyl-6-({2-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4,5-dimethyl-6-({2-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with a substituted pyrimidine ring.
Metronidazole: A bactericidal agent with an imidazole moiety.
Uniqueness
4,5-dimethyl-6-({2-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)pyrimidine is unique due to its combined structural features of both imidazole and pyrimidine rings, along with the sulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H25N5O3S |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
3a-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]-2-(1-methylimidazol-4-yl)sulfonyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole |
InChI |
InChI=1S/C18H25N5O3S/c1-13-14(2)19-11-20-17(13)26-10-18-6-4-5-15(18)7-23(9-18)27(24,25)16-8-22(3)12-21-16/h8,11-12,15H,4-7,9-10H2,1-3H3 |
InChI Key |
LTBONQOCUXOLDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN=C1OCC23CCCC2CN(C3)S(=O)(=O)C4=CN(C=N4)C)C |
Origin of Product |
United States |
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